8-Bromo-3-methylimidazo[1,2-A]pyridine
説明
特性
IUPAC Name |
8-bromo-3-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXDDCLNGVQVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 8-Bromo-3-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Major Products:
Substitution Products: Various substituted imidazo[1,2-A]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of imidazo[1,2-A]pyridine.
Reduction Products: Dehalogenated imidazo[1,2-A]pyridine derivatives.
科学的研究の応用
Synthesis of 8-Bromo-3-methylimidazo[1,2-A]pyridine
The compound can be synthesized through various methods, including:
- Metal-Free Conditions : Recent advancements have highlighted the synthesis of imidazo[1,2-a]pyridines under metal-free conditions, which are more environmentally friendly and efficient. For instance, using NaOH in an aqueous medium has shown promising results in achieving high yields within a short time frame .
- Aqueous and Green Chemistry Approaches : The development of rapid synthesis methods under ambient conditions emphasizes the importance of green chemistry in producing imidazo[1,2-a]pyridines . These methods not only improve yield but also reduce environmental impact.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds have been shown to be effective against Mycobacterium species, indicating their potential as antimicrobial agents .
- Antitubercular Activity : Recent research has identified imidazo[1,2-a]pyridine analogues as potent inhibitors against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds have demonstrated low minimum inhibitory concentrations (MICs), indicating their effectiveness against resistant strains . For example, certain derivatives exhibited MIC values as low as 0.004 μM against replicating Mycobacterium tuberculosis .
- Cytotoxicity Studies : Compounds derived from imidazo[1,2-a]pyridine have been evaluated for cytotoxicity against various cancer cell lines. Many derivatives showed non-cytotoxic profiles at therapeutic concentrations, making them suitable candidates for further development in cancer therapy .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Anticancer Agents : The structural framework of imidazo[1,2-a]pyridine is present in several FDA-approved drugs such as zolpidem, which is used for treating insomnia. This suggests a potential for developing new anticancer therapies based on this scaffold .
- Anti-inflammatory Drugs : The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are under investigation. Some compounds have shown promise in reducing inflammation markers in preclinical studies .
Case Studies and Research Findings
Several studies provide insights into the effectiveness and potential of this compound:
作用機序
The mechanism of action of 8-Bromo-3-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The bromine atom and the fused ring structure allow it to bind to active sites of enzymes or receptors, thereby modulating their activity . The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
類似化合物との比較
Key Observations:
- Position of Methyl Group : Methyl at position 3 (target compound) vs. position 5 or 6 () alters steric and electronic effects. A 3-methyl group may enhance π-stacking interactions in biological targets compared to 6-methyl derivatives .
- Bromine vs.
- Nitro vs. Methyl at Position 3 : Nitro groups (e.g., in ) are electron-withdrawing, reducing electron density at the imidazole ring, whereas methyl groups (target) are electron-donating, possibly enhancing metabolic stability .
Physicochemical Properties
- Melting Points : Methyl-substituted derivatives (e.g., 3-Benzoyl-8-bromo-6-methyl analog: 173–174°C ) generally have lower melting points than nitro-substituted analogs (e.g., 254°C for 6-Chloro-3-nitro-N-phenyl derivative ), suggesting improved solubility for the target compound.
- Solubility : The methyl group at position 3 likely enhances aqueous solubility compared to bulky substituents like benzoyl or phenylsulfonyl .
- Synthetic Accessibility : The target compound may be synthesized via Pd-catalyzed cross-coupling (as in ) or nucleophilic substitution (e.g., sulfinate reactions in ).
生物活性
8-Bromo-3-methylimidazo[1,2-A]pyridine (8-Br-MIP) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, with a bromine atom at the 8th position. Its unique structure contributes to its biological activity, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the potential of 8-Br-MIP and its derivatives as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound exhibits significant inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Table: Summary of Antimicrobial Activity
| Compound | MIC (μM) | Target Organism | Reference |
|---|---|---|---|
| This compound | 0.03 - 5.0 | Mtb H37Rv | |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | ≤0.006 | Mtb | |
| Q203 | ≤0.03 - 0.8 | MDR/XDR Mtb |
The mechanism of action for 8-Br-MIP involves the inhibition of critical enzymes in Mycobacterium tuberculosis, such as DNA gyrase and topoisomerase. These enzymes are essential for bacterial DNA replication and cell wall synthesis, leading to bacterial cell death upon inhibition.
Anticancer Properties
In addition to its antimicrobial activity, 8-Br-MIP has shown promise in anticancer research. Preliminary studies indicate that it may exert cytotoxic effects on various cancer cell lines by modulating specific enzyme activities and receptor interactions due to its imidazo[1,2-a]pyridine scaffold .
Study on Antituberculosis Activity
A pivotal study conducted by Moraski et al. reported on a series of imidazo[1,2-a]pyridine derivatives, including 8-Br-MIP. The researchers performed high-throughput screening (HTS) to identify potent inhibitors of Mtb and evaluated their structure-activity relationships (SAR). The findings revealed that certain modifications to the imidazo[1,2-a]pyridine structure significantly enhanced their anti-TB activity, with some compounds achieving MIC values lower than those of currently approved drugs like pretomanid .
Pharmacokinetic Studies
Pharmacokinetic studies have also been conducted on derivatives of 8-Br-MIP. One such study indicated favorable pharmacokinetic profiles in mouse models, with compounds showing high bioavailability and prolonged half-lives, making them suitable candidates for further development in drug formulation and clinical trials .
Q & A
Q. What are the established synthetic routes for preparing 8-Bromo-3-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via:
- Solid-phase synthesis : Reacting 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position using brominating agents (e.g., NBS) .
- Conventional reflux : Ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine are refluxed in ethanol with NaHCO₃, yielding 65% .
- Microwave-assisted bromination : Reduces reaction time and improves regioselectivity using polar solvents (e.g., DMF) .
Yield optimization depends on solvent polarity, temperature, and stoichiometry of halogenating agents.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Methyl groups appear at δ ~2.4 ppm; aromatic protons show splitting patterns consistent with substitution .
- ¹³C NMR : Quaternary carbons (e.g., C-8 brominated position) resonate at δ ~110–120 ppm .
- IR Spectroscopy : C-Br stretches are observed near 500 cm⁻¹ .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 3 ppm error) .
Q. What intermediates are critical in the synthesis of this compound?
- Methodological Answer : Key intermediates include:
- 2-Aminonicotinate derivatives : For solid-phase scaffold assembly .
- 5-Bromo-2,3-diaminopyridine : Reacts with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine core .
- α-Haloketones : Introduce substituents at the 2-position during cyclization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Temperature control : Microwave-assisted heating reduces side reactions (e.g., decomposition) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance bromination regioselectivity .
- Catalytic additives : NaHCO₃ or K₂CO₃ improves cyclization efficiency in reflux conditions .
Q. How should researchers address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., 8-Br vs. 3-Me) to isolate activity contributors .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control batches to minimize variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer :
- Positional scanning : Synthesize analogs with halogen substitutions at C-6, C-8, or methyl groups at C-3 to assess electronic effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to correlate substituent patterns with bioactivity .
Q. What advanced purification techniques resolve challenges in isolating this compound from byproducts?
- Methodological Answer :
- Column chromatography : Use gradient elution (hexane:EtOAc 4:1 → 1:1) to separate brominated isomers .
- Recrystallization : Ethanol/water mixtures improve purity by exploiting solubility differences .
Q. How do microwave-assisted methods compare to traditional synthesis in scalability and regioselectivity?
- Methodological Answer :
- Microwave advantages : Faster reaction times (minutes vs. hours) and higher 8-bromo regioselectivity (>90% vs. 70–80% in reflux) .
- Scalability limitations : Batch size constraints in microwave reactors require iterative scaling .
Q. What analytical workflows validate synthetic intermediates in multi-step routes?
- Methodological Answer :
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
